BenchChemオンラインストアへようこそ!

3-(tert-Butyldimethylsilyl)morphine

Protecting group chemistry Hydrolytic stability Multi-step synthesis

Procure this essential protected intermediate to eliminate the in-house silylation step and streamline GMP production of opioid antagonists. 3-(tert-Butyldimethylsilyl)morphine provides a crucial kinetic stability window—it is 10⁴-fold more hydrolysis-resistant than TMS ethers, enabling reliable multi-step synthesis without premature deprotection. It is the starting point of choice for the 40–45% yield synthesis of noroxymorphone, naloxone, and naltrexone, and also accelerates SAR studies via direct palladium-catalyzed cross-coupling without iterative protection/deprotection.

Molecular Formula C23H33NO3Si
Molecular Weight 399.6 g/mol
Cat. No. B1646303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyldimethylsilyl)morphine
Molecular FormulaC23H33NO3Si
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1
InChIInChI=1S/C23H33NO3Si/c1-22(2,3)28(5,6)27-18-10-7-14-13-16-15-8-9-17(25)21-23(15,11-12-24(16)4)19(14)20(18)26-21/h7-10,15-17,21,25H,11-13H2,1-6H3/t15-,16+,17-,21-,23-/m0/s1
InChIKeySCZZXZLIWGIXOV-NNVHCVSOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butyldimethylsilyl)morphine – A Defined Synthetic Intermediate for Opioid Chemistry and Analytical Reference Procurement


3-(tert-Butyldimethylsilyl)morphine (CAS 91265-70-2) is a silyl-protected morphine derivative in which the phenolic 3‑hydroxyl group is masked as a tert‑butyldimethylsilyl (TBDMS) ether [1]. This modification temporarily eliminates the phenolic hydrogen, enabling selective chemical transformations at the 6‑allylic alcohol, the N‑methyl group, or the aromatic ring while preserving the morphinan skeleton [2]. The TBDMS group imparts hydrolytic stability approximately 10⁴‑fold greater than that of the corresponding trimethylsilyl (TMS) ether, making it suitable for multi‑step synthetic sequences where TMS protection would fail due to premature solvolysis [3]. The compound is employed as a protected intermediate in the synthesis of noroxymorphone, 3‑substituted morphine analogues, and tritiated morphine, and has been utilized as an analytical derivatisation standard in forensic toxicology [2][4].

Why Unprotected Morphine, 3‑O‑TMS‑Morphine, or 3‑O‑TBDPS‑Morphine Cannot Replace 3‑(tert‑Butyldimethylsilyl)morphine in Demanding Synthetic and Analytical Workflows


The morphinan scaffold contains two hydroxyl groups of contrasting reactivity—the phenolic 3‑OH and the allylic 6‑OH—as well as an oxidisable N‑methyl tertiary amine. Unprotected morphine cannot undergo chemoselective oxidation at C‑6 without concurrent N‑oxide formation or phenolic coupling, making direct conversion to morphinones impractical [1]. The 3‑O‑TMS ether, while easily introduced, hydrolyses under the mildly acidic or aqueous conditions routinely encountered during work‑up and chromatography, resulting in quantitative loss of protection before the desired transformation is complete [2]. Conversely, the 3‑O‑TBDPS ether is sufficiently robust but its steric bulk and orthogonal deprotection requirements (fluoride‑ion sensitivity similar to TBDMS) limit the ability to differentiate between 3‑ and 6‑positions during subsequent steps, as demonstrated in selective bis‑silylation/deprotection studies on morphine [3]. 3‑(tert‑Butyldimethylsilyl)morphine occupies a kinetic stability window—stable to aqueous base, resistant to premature acidic cleavage relative to TMS, yet readily removable with TBAF—that is essential for reliable intermediate isolation and downstream functionalisation [2][4].

Quantitative Differentiation Evidence for 3‑(tert‑Butyldimethylsilyl)morphine Against Structurally Proximal Silyl Ethers and Unprotected Morphine


Hydrolytic Stability Advantage Over 3‑O‑Trimethylsilyl (TMS) Morphine

The tert‑butyldimethylsilyl (TBDMS) ether is approximately 10⁴‑fold more resistant to hydrolysis than the corresponding trimethylsilyl (TMS) ether [1]. In practical terms, TMS ethers of morphine undergo significant solvolysis during aqueous work‑up within minutes, whereas 3‑(tert‑butyldimethylsilyl)morphine remains intact under neutral and mildly basic aqueous conditions for hours, enabling column chromatographic purification and multi‑step sequences without premature deprotection [1][2].

Protecting group chemistry Hydrolytic stability Multi-step synthesis

Validated Synthetic Performance in Noroxymorphone Production vs. Unprotected Morphine

Direct oxidation of unprotected morphine with MnO₂ is unselective, producing complex mixtures due to competing reactions at the free phenolic 3‑OH, the allylic 6‑OH, and the tertiary amine. When 3‑O‑(tert‑butyldimethylsilyl)morphine is employed, MnO₂ oxidises the 6‑allylic alcohol cleanly to the corresponding morphinone, which is then further elaborated to noroxymorphone in an overall yield of 40–45% from morphine on a 10 g scale [1]. In contrast, literature routes that commence from unprotected morphine and attempt direct oxidation–N‑demethylation sequences typically report overall yields below 15% due to extensive side‑product formation [1][2].

Noroxymorphone synthesis Morphine oxidation Process chemistry

Orthogonal Deprotection Selectivity Enables Site‑Specific 3‑Position Functionalisation vs. 3,6‑Bis‑TBDPS Morphine

In the palladium‑catalysed elaboration of morphine, the 6‑O‑TBDMS‑3‑trifluoromethylsulfonylmorphine intermediate permits Suzuki and Stille couplings exclusively at the 3‑position while the 6‑O‑TBDMS group remains intact [1]. The analogous 3,6‑bis‑TBDPS‑protected morphine, described by Wentland et al., requires a catalytic TBAF‑mediated selective deprotection step to remove the 3‑O‑TBDPS group while retaining the 6‑O‑TBDPS group; this step is reported as high‑yielding but adds an extra synthetic operation and introduces the risk of bis‑deprotection if fluoride stoichiometry is not carefully controlled [2]. The TBDMS‐based route therefore offers inherent chemoselectivity without an intervening deprotection–reprotection sequence [1].

Orthogonal protection Palladium-catalysed coupling Morphine 3-position derivatisation

GC‑MS Derivatisation Performance: TBDMS‑Morphine vs. TMS‑Morphine in Forensic Toxicology

In a validated multi‑analyte GC‑EI‑MS method for oral fluid, morphine was derivatised with N‑methyl‑N‑(trimethylsilyl)trifluoroacetamide (MSTFA) to form the TMS ether, while benzodiazepines and THC were derivatised with N‑methyl‑N‑(tert‑butyldimethylsilyl)trifluoroacetamide (MTBSTFA) [1]. The authors selected TBDMS derivatisation for benzodiazepines because TBDMS ethers exhibit superior thermal stability and more characteristic high‑mass fragment ions compared to TMS derivatives, reducing background interference in complex biological matrices [1][2]. Although this study employed TMS for morphine, the broader literature demonstrates that TBDMS‑morphine yields a dominant [M–57]⁺ fragment that provides a higher mass, more specific qualifier ion than the corresponding TMS‑morphine [M–15]⁺ fragment, improving signal‑to‑noise ratios in selected ion monitoring (SIM) mode by approximately 2‑ to 3‑fold when co‑eluting matrix components are present [2].

Forensic toxicology GC-MS derivatisation Oral fluid drug analysis

Patent‑Disclosed Yield Benchmark: TBDMS vs. TIPS Protection in Morphine Total Synthesis

In a comprehensive morphine total‑synthesis patent (WO 2010/132570 A1), the silyl protecting group at the phenolic position is explicitly specified as either TBDMS (tert‑butyldimethylsilyl) or TIPS (triisopropylsilyl) [1]. The patent claims that when TBDMS is employed as the protecting group, the percent yield of the silyl‑protected intermediate is at least 95%, preferably at least 97%, and more preferably 99% [1]. While TIPS is also listed as an alternative, the patent text emphasises the higher preferred yield ranges specifically in the context of TBDMS, and TIPS is not associated with a quantifiable yield advantage within the same claim language. This establishes a documented procurement‑relevant performance floor for TBDMS‑protected intermediates in a scalable synthetic sequence [1].

Total synthesis Protecting group comparison Morphine patent

Selective Protection of the Allylic Double Bond During Catalytic Reduction: TBDMS Enables Tritiation Without Over‑Reduction

When 1‑iodomorphine is subjected to catalytic hydrogenation (H₂, Pd/C) to replace the aryl iodide with hydrogen, the 7,8‑double bond of the allylic alcohol is also susceptible to reduction, leading to undesired dihydromorphine by‑products. The t‑butyldimethylsilylation of the allylic 6‑OH group protects the double bond from catalytic reduction while permitting the aryl iodide reduction to proceed quantitatively [1][2]. This chemoselectivity has been exploited for the preparation of [1‑³H]morphine and [1‑³H]codeine without complicating over‑reduction to dihydro species [1]. In the absence of TBDMS protection, competitive 7,8‑double bond reduction results in a mixture of morphine and dihydromorphine that requires HPLC separation, reducing radiochemical yield and increasing purification burden [1].

Tritium labelling Catalytic reduction selectivity Radiochemical synthesis

Procurement‑Relevant Application Scenarios for 3‑(tert‑Butyldimethylsilyl)morphine


Process Development for Noroxymorphone, Naloxone, and Naltrexone Manufacture

The 40–45% overall yield from morphine to noroxymorphone, enabled by selective MnO₂ oxidation of 3‑O‑TBDMS‑morphine, makes this intermediate the starting point of choice for kilogram‑scale production of the opioid antagonists naloxone and naltrexone [1]. Procurement of pre‑formed 3‑(tert‑butyldimethylsilyl)morphine eliminates the in‑house silylation step, reducing cycle time and quality‑control burden in GMP environments [1][2].

Medicinal Chemistry SAR Campaigns Targeting 3‑Substituted Morphine Analogues

The compatibility of 6‑O‑TBDMS‑3‑trifluoromethylsulfonylmorphine with palladium‑catalysed cross‑coupling reactions enables parallel synthesis of diverse 3‑aryl, 3‑alkenyl, and 3‑alkynyl morphine analogues without iterative protection/deprotection [1]. The TBDMS route saves one synthetic step compared to the TBDPS‑based orthogonal protection strategy, accelerating SAR timelines [1][2].

Synthesis of Tritiated Morphine Radioligands for Opioid Receptor Binding Studies

The ability of the TBDMS group at the 6‑position to protect the 7,8‑allylic double bond from catalytic reduction while permitting aryl iodide hydrogenolysis is critical for producing high‑specific‑activity [³H]morphine free of dihydromorphine contaminants [1]. Procurement of 3‑(tert‑butyldimethylsilyl)morphine as a precursor allows radiolabelling facilities to proceed directly to the iodination–silylation–tritiation sequence [1].

Forensic Toxicology Confirmatory Analysis Using TBDMS‑Derivatised GC‑MS

Although the Gunnar et al. validated method employed TMS derivatisation for morphine, the broader GC‑MS literature demonstrates that TBDMS‑morphine yields a higher‑mass, more specific qualifier ion ([M–57]⁺) that improves signal‑to‑noise ratios by ~2–3‑fold in biological matrices [1][2]. For reference standard procurement, 3‑(tert‑butyldimethylsilyl)morphine can serve directly as a calibration standard in TBDMS‑based derivatisation workflows, bypassing the need for in‑situ derivatisation and its associated variability [1][2].

Quote Request

Request a Quote for 3-(tert-Butyldimethylsilyl)morphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.